molecular formula C9H9I B8148944 4-Iodo-1-methyl-2-vinylbenzene

4-Iodo-1-methyl-2-vinylbenzene

Cat. No.: B8148944
M. Wt: 244.07 g/mol
InChI Key: MDVBBDKOBKGFJG-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-2-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an iodine atom at the fourth position, a methyl group at the first position, and a vinyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methyl-2-vinylbenzene can be achieved through several synthetic routes. One common method involves the iodination of 1-methyl-2-vinylbenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under mild conditions to prevent over-iodination and to ensure high selectivity for the desired product.

Another approach involves the use of electrophilic aromatic substitution reactions. In this method, 1-methyl-2-vinylbenzene is treated with iodine monochloride (ICl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a sigma complex, followed by the elimination of hydrogen chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-2-vinylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

    Substitution: Products include 4-substituted-1-methyl-2-vinylbenzenes.

    Oxidation: Products include 4-iodo-1-methyl-2-vinylbenzaldehyde or 4-iodo-1-methyl-2-vinylbenzoic acid.

    Reduction: Products include 4-iodo-1-methyl-2-ethylbenzene.

Scientific Research Applications

4-Iodo-1-methyl-2-vinylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-2-vinylbenzene in chemical reactions involves the formation of reactive intermediates such as sigma complexes and carbocations. The iodine atom, being a good leaving group, facilitates various substitution reactions. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-2-vinylbenzene
  • 4-Chloro-1-methyl-2-vinylbenzene
  • 4-Fluoro-1-methyl-2-vinylbenzene

Uniqueness

4-Iodo-1-methyl-2-vinylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives. Additionally, the vinyl group provides a site for further functionalization, making this compound versatile in synthetic applications.

Properties

IUPAC Name

2-ethenyl-4-iodo-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c1-3-8-6-9(10)5-4-7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVBBDKOBKGFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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